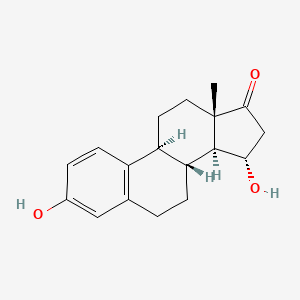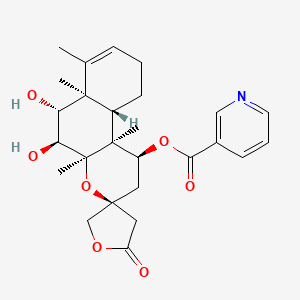![molecular formula C20H18ClN3O3S B1261223 2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)
2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide is a member of benzamides.
Applications De Recherche Scientifique
Capillary Electrophoresis in Analytical Chemistry
A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate (IM) and related substances including compounds similar to the given chemical structure. This method is significant for quality control in pharmaceuticals.
Metabolism and Distribution in Pharmacokinetics
Qin Yue et al. (2011) investigated the metabolism and distribution of GDC-0449, a compound related to the specified chemical structure, in rats and dogs. This study is crucial for understanding the pharmacokinetics of related drugs.
Histone Deacetylase Inhibition in Cancer Research
In cancer research, Zhou et al. (2008) described the design and synthesis of a compound structurally similar to the specified chemical, highlighting its role as a histone deacetylase inhibitor with potential anticancer applications.
Synthesis of Key Intermediates in Pharmaceutical Manufacturing
Research by Xiu-lan (2009) focused on synthesizing key intermediates for pharmaceuticals, such as Tianeptine, using processes involving compounds structurally related to the specified chemical.
Inhibition of Type III Secretion in Bacterial Infections
A study by Kauppi et al. (2007) identified a compound similar to the specified chemical as a type III secretion inhibitor in Yersinia, which has potential implications in treating bacterial infections.
Development of Anticancer Agents
Research presented by Redda et al. (2011) involved the synthesis of benzamide/benzene sulfonamide derivatives, structurally akin to the specified chemical, for their potential use as anticancer agents.
Pro-apoptotic Activity in Cancer Therapy
Yılmaz et al. (2015) synthesized derivatives of indapamide, related to the specified chemical, demonstrating proapoptotic activity, highlighting their potential in cancer therapy.
Anticonvulsant Enaminones in Neurology
The study by Kubicki et al. (2000) on the crystal structures of anticonvulsant enaminones, related to the given chemical structure, contributes to neurology and drug design.
Serotonin Receptor Agonism in Gastrointestinal Motility
Sonda et al. (2003) synthesized benzamide derivatives related to the specified chemical, evaluating their role as serotonin receptor agonists in gastrointestinal motility.
Synthesis Techniques in Chemical Engineering
Luo & Huang (2004) described the solid-phase synthesis of N-p-Methylbenzyl Benzamide, demonstrating advancements in synthesis techniques relevant to chemical engineering.
Propriétés
Formule moléculaire |
C20H18ClN3O3S |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
2-[(6-chloropyridin-3-yl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-6-8-15(9-7-14)12-23-20(25)17-4-2-3-5-18(17)24-28(26,27)16-10-11-19(21)22-13-16/h2-11,13,24H,12H2,1H3,(H,23,25) |
Clé InChI |
XXPOVHWBIPWWOX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CN=C(C=C3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CN=C(C=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


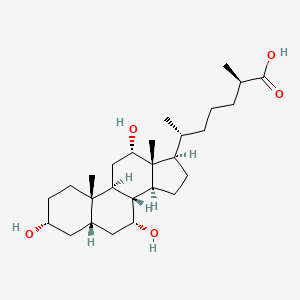
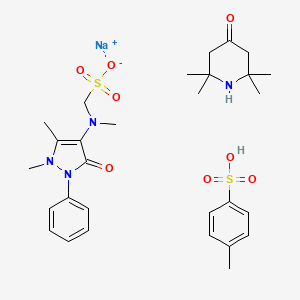
![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)
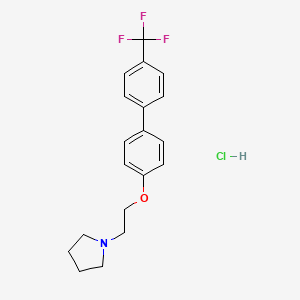
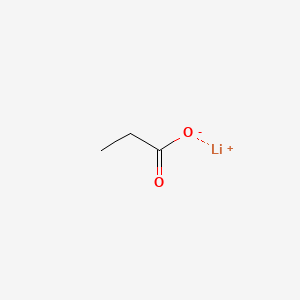
![1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide](/img/structure/B1261152.png)
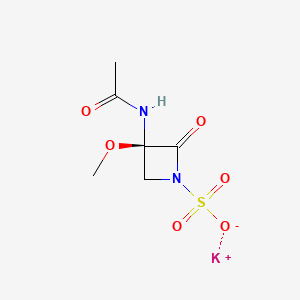
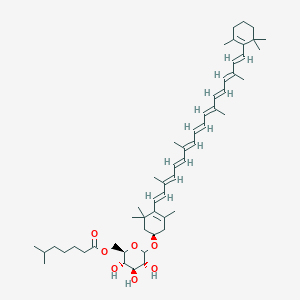
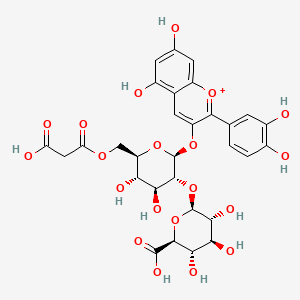
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)

